

# Valnemulin hydrochloride chemical structure and properties

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## Compound of Interest

Compound Name: Valnemulin Hydrochloride

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## Valnemulin Hydrochloride: A Comprehensive Technical Guide

**Valnemulin hydrochloride** is a semi-synthetic antibiotic belonging to the pleuromutilin class, primarily utilized in veterinary medicine.[1][2] It is effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and particularly Mycoplasma species.[3] This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**Valnemulin hydrochloride** is the hydrochloride salt of valnemulin. Its chemical structure is characterized by a tricyclic mutilin core with a complex side chain attached at the C14 position. [2]

Table 1: Chemical Identifiers and Properties of **Valnemulin Hydrochloride**

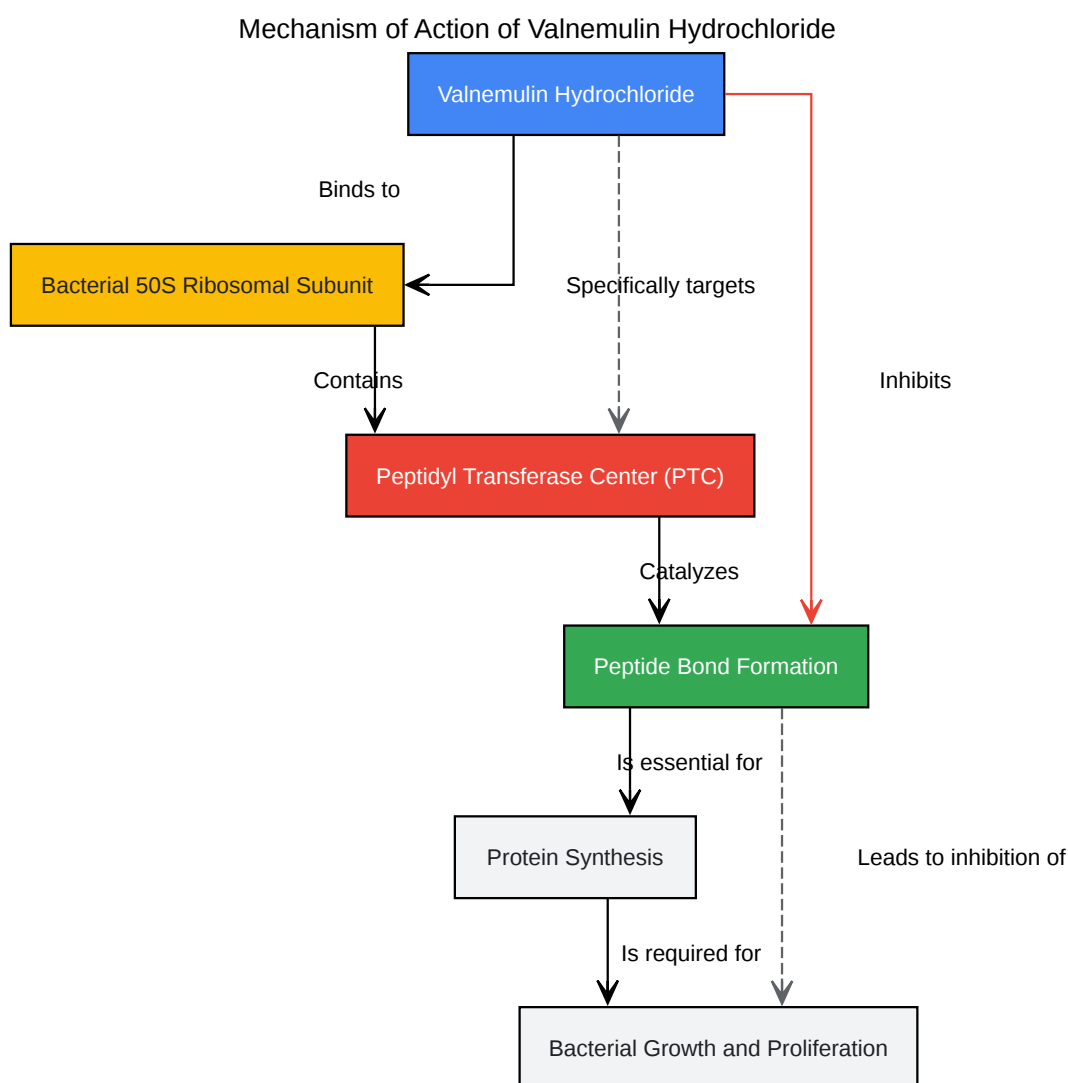
Property	Value	Source(s)
IUPAC Name	[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride	[4]
CAS Number	133868-46-9	[1][5]
Molecular Formula	C <sub>31</sub> H <sub>52</sub> N <sub>2</sub> O <sub>5</sub> S · HCl	[1][6]
Molecular Weight	601.28 g/mol	[3][6]
Appearance	White or light yellow powder	[1]
Purity	>98%	[7]

Table 2: Physicochemical Properties of **Valnemulin Hydrochloride**

Property	Value	Source(s)
Solubility	Freely soluble in aqueous solution. Soluble in ethanol, methanol, DMSO.	[6][7]
≥59 mg/mL in H <sub>2</sub> O	[8]	
≥48.4 mg/mL in Ethanol	[8]	
≥25.65 mg/mL in DMSO	[8]	
pH	3.0 - 6.0	[1]
Storage Conditions	2-8°C, dry and dark conditions.	[1][5][6]

## Mechanism of Action

**Valnemulin hydrochloride** is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[3] It specifically binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[3][9]



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Caption: Mechanism of action of **valnemulin hydrochloride**.

## Antimicrobial Spectrum

Valnemulin exhibits high activity against Mycoplasma species, various Gram-positive bacteria, and some Gram-negative bacteria.[3] It is particularly effective against pathogens responsible for respiratory and enteric diseases in swine and poultry.[9][10]

Table 3: Minimum Inhibitory Concentration (MIC) Values for Valnemulin

Organism	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Source(s)
Mycoplasma hyopneumoniae	0.0009–0.125	-	≤0.008	[10][11]
Mycoplasma hyosynoviae	0.1-0.25	-	-	[3]
Brachyspira hyodysenteriae	0.025–4.0	≤0.125	-	[10][11]
Brachyspira pilosicoli	0.0156–2.0	≤0.125	-	[10][11]
Lawsonia intracellularis	-	≤0.125	-	[11]
Clostridium perfringens	-	-	0.5	[10][11]

## Pharmacokinetics

Valnemulin is rapidly absorbed and widely distributed in tissues following oral administration.[3] The majority of the dose is metabolized in the liver and excreted in the feces.[9]

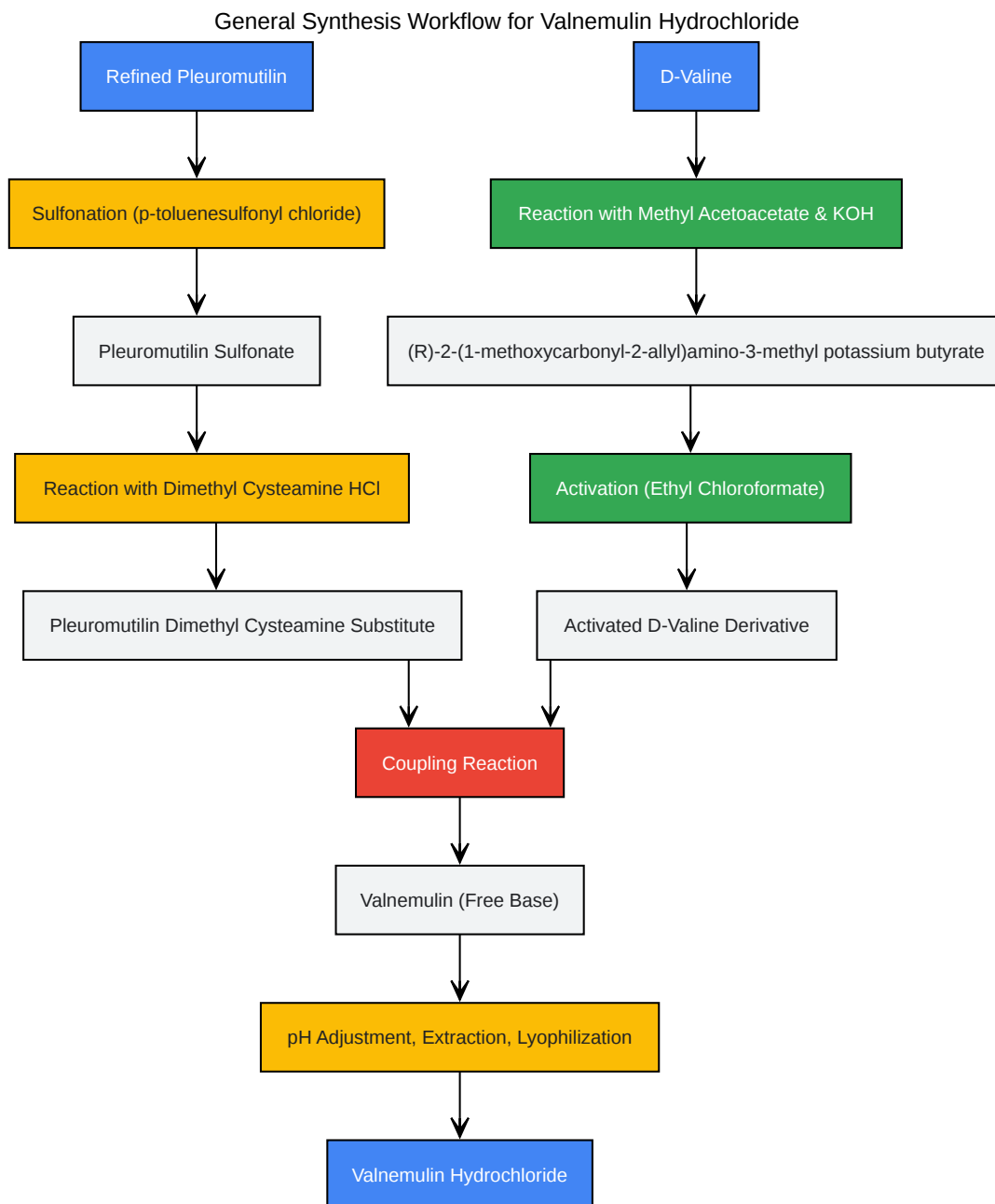
Table 4: Pharmacokinetic Parameters of Valnemulin in Broiler Chickens (10 mg/kg dose)

Parameter	Intravenous (i.v.)	Intramuscular (i.m.)	Oral	Source(s)
C <sub>max</sub> (µg/mL)	-	2.2	0.66 ± 0.15	[12]
T <sub>max</sub> (h)	-	0.43	1.54 ± 0.27	[12]
t <sub>1/2</sub> (h)	2.85	~2.8	~2.8	[12][13]
AUC <sub>0-∞</sub> (µg·h/mL)	10.34	-	-	[12]
Bioavailability (F)	-	88.81%	74.42%	[12]
Volume of Distribution (V <sub>z</sub> ) (L/kg)	4.27 ± 0.99	-	-	[12]

## Experimental Protocols

### Chemical Synthesis

The synthesis of **valnemulin hydrochloride** is a multi-step process that typically starts from pleuromutilin. A general synthetic route is outlined below.[2][14]



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Caption: A generalized workflow for the chemical synthesis of **valnemulin hydrochloride**.

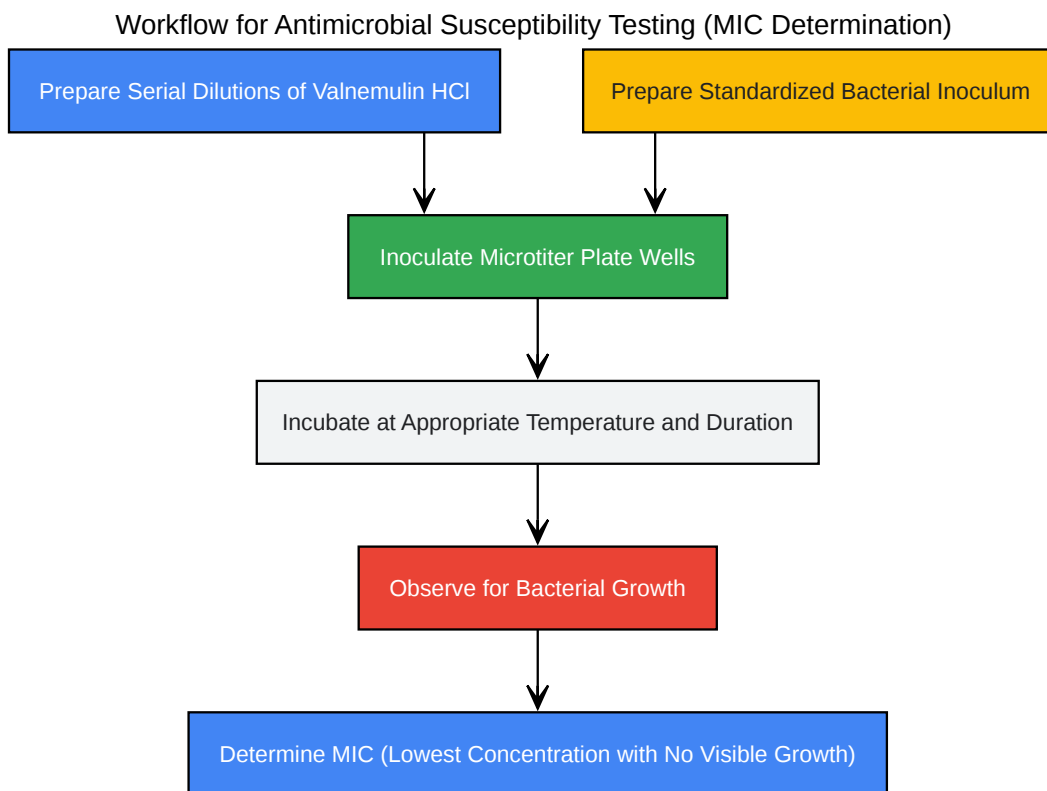
#### Detailed Steps:

- Preparation of Pleuromutilin Dimethyl Cysteamine Substitute:
  - Refined pleuromutilin is used as the starting material.
  - Sulfonation is carried out using p-toluenesulfonyl chloride.
  - The resulting sulfonate is reacted with dimethyl cysteamine hydrochloride to yield the pleuromutilin dimethyl cysteamine substitute.[\[14\]](#)
- Preparation of Activated D-Valine:
  - D-valine is reacted with methyl acetoacetate and potassium hydroxide to produce (R)-2-(1-methoxycarbonyl-2-allyl)amino-3-methyl potassium butyrate.
  - This intermediate is then activated using ethyl chloroformate.[\[14\]](#)
- Coupling and Final Product Formation:
  - The pleuromutilin dimethyl cysteamine substitute is reacted with the activated D-valine derivative.
  - The pH of the reaction mixture is adjusted.
  - The product is isolated through reverse phase extraction.
  - Finally, freeze-drying (lyophilization) is performed to obtain **valnemulin hydrochloride**.[\[14\]](#)

## Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) of **valnemulin hydrochloride** against various bacterial species can be determined using standard methods such as broth microdilution.

#### Experimental Workflow for MIC Determination:



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Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

#### Methodology:

- Preparation of **Valnemulin Hydrochloride** Stock Solution: A stock solution of **valnemulin hydrochloride** is prepared in a suitable solvent.
- Serial Dilutions: Two-fold serial dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.



- **Inoculum Preparation:** A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension. Positive and negative growth control wells are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **valnemulin hydrochloride** that completely inhibits visible bacterial growth.[15]

## Stability

**Valnemulin hydrochloride** has been shown to be less stable under certain conditions compared to other salt forms like valnemulin hydrogen fumarate. Studies have indicated that **valnemulin hydrochloride** can degrade upon exposure to light and is more hygroscopic.[16][17] After 180 days of irradiation, the content of **valnemulin hydrochloride** decreased by 32.8%, whereas valnemulin hydrogen fumarate only decreased by 2.7%.[16][17]

## Conclusion

**Valnemulin hydrochloride** is a potent pleuromutilin antibiotic with a well-defined mechanism of action and a significant role in veterinary medicine. This guide provides essential technical information for professionals in the field, summarizing its chemical and physical properties, antimicrobial activity, and key experimental procedures. Further research into more stable salt forms and formulations is an active area of investigation to enhance its clinical utility.

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